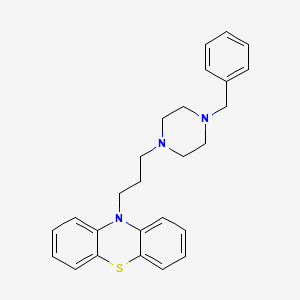
10-(3-(4-Benzyl-1-piperazinyl)propyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/SN5481000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
Preparation Methods
The preparation methods for NIOSH/SN5481000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to chemicals . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
NIOSH/SN5481000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NIOSH/SN5481000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes. The compound is part of NIOSH’s research on occupational safety and health, including studies on the toxicity, occupational epidemiology, and measurement of chemicals in the work environment . It is also used in nanotechnology research to control or eliminate exposures to nanoparticles .
Mechanism of Action
The mechanism of action of NIOSH/SN5481000 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
NIOSH/SN5481000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs). These compounds share some similarities in their chemical properties and applications but also have unique characteristics that distinguish them from each other . The NIOSH Pocket Guide to Chemical Hazards provides detailed information on these and other related compounds .
Properties
Molecular Formula |
C26H29N3S |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
10-[3-(4-benzylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C26H29N3S/c1-2-9-22(10-3-1)21-28-19-17-27(18-20-28)15-8-16-29-23-11-4-6-13-25(23)30-26-14-7-5-12-24(26)29/h1-7,9-14H,8,15-21H2 |
InChI Key |
YHOKNSSXQQFGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















